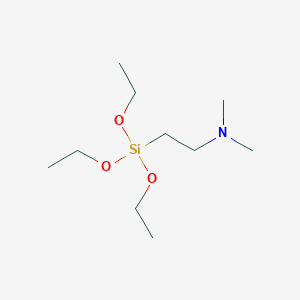
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine: is a tertiary amine with a triethoxysilyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine typically involves the reaction of N,N-dimethylethanolamine with triethoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or amides.
Reduction: The compound can be reduced to form simpler amines or silanes.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N,N-dimethyl-2-(triethoxysilyl)acetamide.
Reduction: Formation of N,N-dimethyl-2-(triethoxysilyl)ethane.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine involves its ability to form covalent bonds with various substrates through the triethoxysilyl group. This group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The amine group can also participate in nucleophilic reactions, making the compound versatile in various chemical processes.
Comparison with Similar Compounds
N,N-Dimethylethanolamine: Similar structure but lacks the triethoxysilyl group.
Triethoxysilane: Contains the triethoxysilyl group but lacks the amine functionality.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Contains both amine and silane functionalities but with different alkyl chain lengths and substituents.
Uniqueness: N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine is unique due to the combination of the tertiary amine and triethoxysilyl functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.
Properties
CAS No. |
65411-99-6 |
|---|---|
Molecular Formula |
C10H25NO3Si |
Molecular Weight |
235.40 g/mol |
IUPAC Name |
N,N-dimethyl-2-triethoxysilylethanamine |
InChI |
InChI=1S/C10H25NO3Si/c1-6-12-15(13-7-2,14-8-3)10-9-11(4)5/h6-10H2,1-5H3 |
InChI Key |
XTOSZDRAGWRSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCN(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















